N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety, a dimethylaminoethyl group, and a biphenyl carboxamide structure, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethylaminoethyl group and the biphenyl carboxamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various coupling agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial to understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide sulfate
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide phosphate
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS.ClH/c1-26(2)16-17-27(24-25-21-10-6-7-11-22(21)29-24)23(28)20-14-12-19(13-15-20)18-8-4-3-5-9-18;/h3-15H,16-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLMLQAEHQYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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